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Compound of Interest

Compound Name: 1-Mesitylguanidine

Cat. No.: B15333634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical structure of 1-
Mesitylguanidine, a substituted guanidine derivative of interest in medicinal chemistry and

materials science. Guanidines are recognized for their high basicity and ability to form strong

hydrogen bonds, properties that are central to their diverse applications, including in catalysis,

coordination chemistry, and as therapeutic agents.[1] The introduction of a bulky mesityl group

is expected to significantly influence the molecule's steric and electronic properties, impacting

its conformation, reactivity, and potential intermolecular interactions.

This guide summarizes key structural parameters derived from theoretical modeling, outlines

the computational methodologies employed for such analyses, and visualizes the molecular

structure and potential interactions.

Molecular Structure and Geometry
The molecular structure of 1-Mesitylguanidine (C10H15N3) features a planar guanidinium

core attached to a sterically demanding mesityl (2,4,6-trimethylphenyl) group.[2] Theoretical

studies, primarily employing Density Functional Theory (DFT), are instrumental in determining

the molecule's three-dimensional arrangement, including bond lengths, bond angles, and

dihedral angles.[1][3]

The VSEPR (Valence Shell Electron Pair Repulsion) model predicts a trigonal planar geometry

around the central carbon atom of the guanidine group, with bond angles of approximately
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120°.[4] The nitrogen atoms also exhibit trigonal planar or trigonal pyramidal geometries,

depending on their bonding and the presence of lone pairs.[3][5]

Illustrative Geometrical Parameters
The following table summarizes hypothetical, yet representative, geometric parameters for 1-
Mesitylguanidine, as would be obtained from a DFT optimization at a common level of theory

(e.g., B3LYP/6-311+G(2d,p)).[1][6]

Parameter Atoms Involved Calculated Value

Bond Lengths (Å)

C(guanidinyl)-N(imino) 1.28

C(guanidinyl)-N(amino) 1.35

C(guanidinyl)-N(mesityl) 1.40

C(mesityl)-N(guanidinyl) 1.42

Bond Angles (°)

N-C-N (guanidinyl) 120.0

C(mesityl)-N-C(guanidinyl) 125.0

Dihedral Angle (°)

C(mesityl ring)-C-N-C 45.0

Note: These values are illustrative and would be precisely determined in a dedicated

computational study.

Conformational Analysis
The rotational barrier around the C(mesityl)-N(guanidinyl) bond is a key determinant of 1-
Mesitylguanidine's conformational landscape. Due to steric hindrance from the ortho-methyl

groups of the mesityl ring, free rotation is expected to be restricted. Conformational analysis

helps identify stable conformers and the energy barriers between them.[7][8]
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Computational methods such as Potential Energy Surface (PES) scans are employed to

explore the different spatial arrangements of the molecule.[7] These studies can reveal the

most stable, low-energy conformations that are likely to be present under experimental

conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. chemsynthesis.com [chemsynthesis.com]

3. Molecular geometry - Wikipedia [en.wikipedia.org]

4. Molecular Geometry – Introductory Chemistry [uen.pressbooks.pub]

5. youtube.com [youtube.com]

6. scirp.org [scirp.org]

7. Conformational analysis of the antimalarial agent quinidine - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Theoretical Structural Analysis of 1-Mesitylguanidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15333634#theoretical-studies-on-1-mesitylguanidine-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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